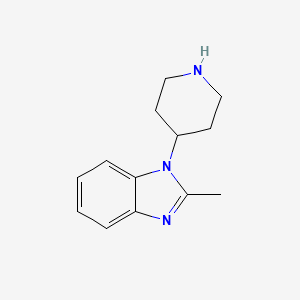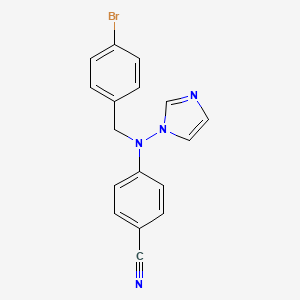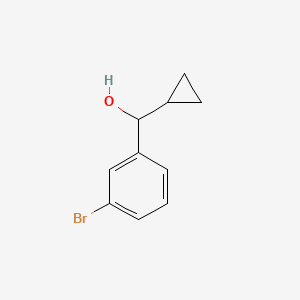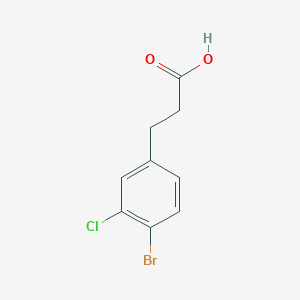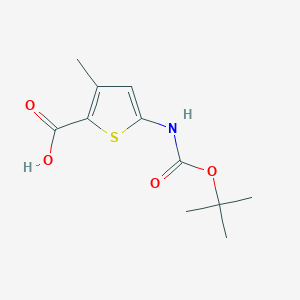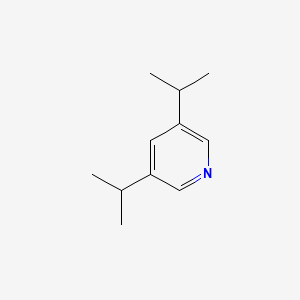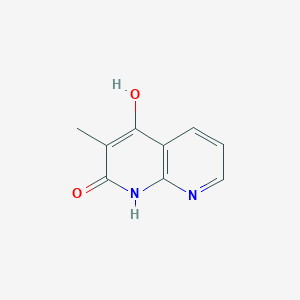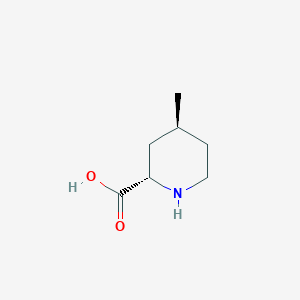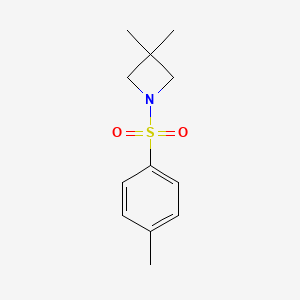
3,3-Dimethyl-1-tosylazetidine
説明
3,3-Dimethyl-1-tosylazetidine is a useful research compound. Its molecular formula is C12H17NO2S and its molecular weight is 239.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Bioactive Molecules
3,3-Dimethylazetidine is a key moiety in various bioactive molecules. A study by Jin et al. (2016) discusses an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines to synthesize 3,3-dimethylazetidines. This method is highly diastereoselective and offers a new strategy for synthesizing bioactively important 3,3-dimethylazetidines, demonstrating its significance in organic synthesis (Jin et al., 2016).
Reactivity in Heterocyclization Reactions
Research by Ungureanu et al. (2001) shows that N-tosylaziridine and N-tosylazetidine react as 1,3 and 1,4 masked dipoles with electron-rich alkenes. This study highlights the reactivity of these compounds in heterocyclization reactions, useful in preparing stereodefined substituted piperidines (Ungureanu et al., 2001).
Probing RNA Structure
Peattie and Gilbert (1980) developed chemical reactions to probe RNA's secondary and tertiary interactions. They utilized dimethyl sulfate, which is closely related to 3,3-dimethylazetidine in its functional group, to monitor guanosines in RNA. This application is crucial in understanding RNA's higher-order structure (Peattie & Gilbert, 1980).
Development of Nonpolar Nucleoside Isosteres
Schweitzer and Kool (1994) describe the design and synthesis of nonpolar nucleoside isosteres using methods related to 3,3-dimethylazetidine chemistry. These isosteres serve as probes for noncovalent bonding in DNA and as replacements for natural nucleosides in nucleic acid structures (Schweitzer & Kool, 1994).
Photogeneration of Hydrogen from Water
In the field of renewable energy, a study by Du et al. (2008) discusses a system for photogenerating hydrogen from water, involving a complex that includes dimethylglyoximate, closely related to 3,3-dimethylazetidine. This research is significant for sustainable energy production (Du et al., 2008).
Insight into Trifluoromethylation
Wang et al. (2018) provide insights into trifluoromethylation using a compound similar to 3,3-dimethyl-1-tosylazetidine. Their study on 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1-λ3,2-benziodoxole, a reagent for trifluoromethylation, highlights the significance of such compounds in chemical synthesis and their potential applications in various chemical processes (Wang et al., 2018).
RNA-Protein Complex Analysis
Tijerina, Mohr, and Russell (2007) utilized a method where dimethyl sulfate, a compound structurally related to 3,3-dimethylazetidine, was used for structural analysis of RNAs and RNA-protein complexes. This application is significant for understanding the interactions and structures in molecular biology (Tijerina, Mohr, & Russell, 2007).
Synthesis of Non-Proteinogenic Amino Acids
Kimpe, Boeykens, and Tourwé (1998) discuss the synthesis of 3,3-dimethylazetidine-2-carboxylic acid, a sterically hindered non-proteinogenic α-amino acid, showing the chemical versatility of azetidine derivatives in the synthesis of novel amino acids (Kimpe et al., 1998).
特性
IUPAC Name |
3,3-dimethyl-1-(4-methylphenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-10-4-6-11(7-5-10)16(14,15)13-8-12(2,3)9-13/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMICGHINXUADPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride](/img/structure/B3284769.png)
